molecular formula C19H19ClN2O4 B2958129 Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 2034500-89-3

Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2958129
CAS No.: 2034500-89-3
M. Wt: 374.82
InChI Key: XWUVTGHDSNBURV-UHFFFAOYSA-N
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Description

Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a piperidine-carbonyl moiety and a 3-chloropyridinyloxy group. Its structure combines aromatic, heterocyclic, and ester functionalities, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

methyl 2-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-19(24)15-7-3-2-6-14(15)18(23)22-10-4-5-13(12-22)26-17-8-9-21-11-16(17)20/h2-3,6-9,11,13H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUVTGHDSNBURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic synthesis:

  • Formation of the chloropyridine intermediate: : The initial step is the chlorination of pyridine to obtain 3-chloropyridine.

  • Nucleophilic substitution: : The chloropyridine undergoes nucleophilic substitution with 3-hydroxy piperidine to form 3-((3-chloropyridin-4-yl)oxy)piperidine.

  • Amide bond formation: : The resulting compound is then reacted with 2-carbomethoxybenzoic acid chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

On an industrial scale, the synthesis involves optimized reaction conditions such as the use of specific solvents, temperatures, and catalysts to increase yield and purity. Continuous flow chemistry and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions:

  • Oxidation: : This compound can be oxidized to form corresponding oxidized derivatives.

  • Reduction: : It can be reduced to yield different reduced products.

  • Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and benzoate rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium on carbon (Pd/C).

  • Substitution reagents: : Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst or catalyst precursor in various organic reactions.

  • Ligand Design: : Acts as a ligand in coordination chemistry.

Biology

  • Enzyme Inhibition: : Potential inhibitor of certain enzymes.

  • Receptor Binding: : Binds to specific receptors, altering biological pathways.

Medicine

  • Drug Development: : A candidate in the development of pharmaceuticals due to its bioactivity.

  • Diagnostics: : Used in molecular imaging and diagnostics.

Industry

  • Material Science: : Used in the synthesis of advanced materials with specific properties.

  • Agricultural Chemicals: : Potential use in the development of pesticides or herbicides.

Mechanism of Action

The compound exerts its effects through binding to molecular targets such as enzymes and receptors, modifying their activity. The specific interactions depend on the compound's structure and the nature of the target. It can inhibit enzymatic activity, alter signal transduction pathways, or modulate receptor activity.

Comparison with Similar Compounds

Research Implications

The structural complexity of this compound positions it as a candidate for further agrochemical or pharmaceutical studies. Comparative analysis with analogs highlights the need for:

  • Synthetic Optimization : Improved coupling methodologies to enhance yields.
  • Bioactivity Screening: Testing against herbicidal or enzymatic targets, leveraging known activities of halogenated pyridine derivatives .
  • Crystallographic Studies : SHELX-based refinement to resolve hydrogen-bonding networks and confirm stability .

Biological Activity

Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C18H20ClN2O4\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_{2}\text{O}_{4}

This structure features a piperidine moiety linked to a chloropyridine and a benzoate group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many piperidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways .
  • Modulation of Receptor Activity : Compounds like this compound may interact with neurotransmitter receptors, potentially influencing central nervous system activities .

Anti-inflammatory Properties

A study highlighted the anti-inflammatory effects of similar chlorinated compounds, suggesting that this compound may possess similar properties. The mechanism likely involves inhibition of COX enzymes and modulation of inflammatory pathways such as NF-κB signaling .

Study 1: Anti-inflammatory Activity

In a rat model, analogs of this compound demonstrated reduced inflammation markers following administration. The study indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another investigation into related piperidine derivatives revealed notable antimicrobial effects against various pathogens. The study suggested that the structural components, particularly the chlorinated pyridine, contributed to enhanced activity against resistant strains .

Data Tables

Biological Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell membranes
Receptor modulationInteraction with CNS receptors

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